2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylthio group and a fluorobenzo[d]thiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-fluorobenzo[d]thiazol-2-ylamine, which can be synthesized from 2-aminobenzothiazole through fluorination reactions . Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzo[d]thiazol-2-yl moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-fluorobenzo[d]thiazol-2-ylamine
- 2-(benzo[d]thiazol-2-yl)benzamide
- 2-(benzo[d]thiazol-2-yl)phenol
Uniqueness
2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the ethylthio and fluorobenzo[d]thiazol-2-yl groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-13-6-4-3-5-11(13)15(20)19-16-18-12-8-7-10(17)9-14(12)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRMHKQMYFZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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